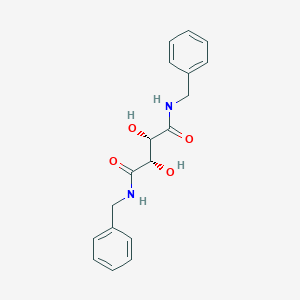

(-)-N,N'-Dibenzyl-D-tartaric diamide

Description

Properties

IUPAC Name |

(2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSAHVLSFBCMN-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@H]([C@@H](C(=O)NCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333402 | |

| Record name | (-)-N,N'-Dibenzyl-D-tartaric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-43-3 | |

| Record name | (-)-N,N'-Dibenzyl-D-tartaric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Synthesis

Strong acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) significantly enhance reaction rates. In a representative protocol:

-

Conditions : 0.01 mol oxamide derivative, 4 mL glacial acetic acid, and 0.02 mol HClO₄ are refluxed for 4 hours.

-

Yield : 82% with a melting point of 233°C.

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by benzylamine.

Table 1: Acid Catalysts and Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| HClO₄ | 110 | 4 | 82 | 233 |

| H₂SO₄ | 110 | 4 | 78 | 234 |

| PPA | 120 | 6 | 74 | 236 |

Base-Catalyzed Synthesis

Sodium ethoxide (NaOEt) in ethanol promotes amidation at room temperature but requires longer durations (24–48 hours). The base deprotonates the amine, enhancing its nucleophilicity. However, competing esterification side reactions reduce yields to 65–70%.

Lewis Acid-Mediated Synthesis

Zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) act as Lewis acid catalysts, enabling reflux in acetonitrile at 80°C for 6 hours. These catalysts coordinate with carbonyl groups, polarizing the C=O bond for efficient amide formation. Yields range from 70–75%, with ZnCl₂ offering superior selectivity.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular flow reactors to optimize heat transfer and mixing. Key parameters include:

Solvent Recycling Systems

Toluene and dichloromethane are recovered via fractional distillation, reducing waste and costs. Automated pH adjustment units ensure consistent quenching, minimizing manual intervention.

Comparative Analysis of Methodologies

Table 2: Efficiency and Scalability of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical | DCC/DMAP | 95 | 98 | Moderate |

| Acid-Catalyzed | HClO₄ | 82 | 95 | High |

| Lewis Acid | ZnCl₂ | 75 | 92 | Moderate |

| Continuous Flow | None | 93 | 90 | High |

The classical method remains the gold standard for purity but suffers from high DCC costs. Acid-catalyzed routes balance yield and scalability, while continuous flow systems excel in large-scale production despite marginally lower purity.

Chemical Reactions Analysis

Types of Reactions

(-)-N,N’-Dibenzyl-D-tartaric diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(-)-N,N’-Dibenzyl-D-tartaric diamide has diverse applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures

Mechanism of Action

The mechanism by which (-)-N,N’-Dibenzyl-D-tartaric diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The formation of hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Enantiomeric Pair: (+)-N,N'-Dibenzyl-L-tartaric Diamide

The L-enantiomer, (+)-N,N'-Dibenzyl-L-tartaric diamide, shares identical molecular weight (328.37 g/mol) and functional groups but differs in stereochemistry (2R,3R configuration) . While both enantiomers are used in chiral separations, their biological activities diverge significantly. The L-form is often preferred in pharmaceutical applications due to its compatibility with naturally occurring L-amino acids .

Table 1: Comparison of D- and L-Enantiomers

N,N,N',N'-Tetramethyl-D-tartaric Diamide

Replacing benzyl groups with methyl moieties yields N,N,N',N'-tetramethyl-D-tartaric diamide. This substitution reduces steric bulk and hydrophobicity (logP ~0.5 estimated), enhancing solubility in polar solvents. Conformational studies reveal that the tetramethyl derivative favors a G" conformation stabilized by intramolecular hydrogen bonds, whereas the dibenzyl analog adopts a T-conformation due to benzyl-induced steric effects . The tetramethyl variant is less effective in chiral resolution but finds utility in computational modeling of hydrogen-bonding interactions .

D-(-)-Tartaric Acid and Its Dehydratase Substrates

D-(-)-Tartaric acid itself is a substrate for D-(-)-tartrate dehydratase, which converts it to oxaloacetate . Unlike the acid, (-)-N,N'-dibenzyl-D-tartaric diamide cannot act as a substrate due to the absence of free carboxylic groups. However, its structural similarity to D-tartrate allows it to interact with enzymes like dehydratases, albeit as a weaker inhibitor (e.g., meso-tartrate inhibits dehydratase at 0.6 mM, while the diamide’s inhibition remains unquantified in the evidence) .

Dicarboxylic Acid Salts of Diamides

Compounds like N,N-dimethylimidodicarbonimidic diamide dicarboxylate () highlight how diamide modifications impact pharmacological properties. However, this hydrophobicity may also reduce aqueous solubility, complicating formulation .

Conformational and Computational Analysis

Semi-empirical and ab-initio studies () demonstrate that (-)-N,N'-Dibenzyl-D-tartaric diamide stabilizes in a T-conformation via intramolecular hydrogen bonds between the hydroxyl and amide groups, forming a five-membered ring. In contrast, fluorine-substituted analogs (e.g., OH → F) adopt distinct conformations due to altered hydrogen-bonding capacity, underscoring the role of substituents in dictating molecular geometry .

Biological Activity

(-)-N,N'-Dibenzyl-D-tartaric diamide is a chiral compound derived from D-tartaric acid, characterized by its two benzyl groups linked through amide bonds. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications as a chiral auxiliary in asymmetric synthesis.

- Molecular Formula: CHNO

- Molecular Weight: 328.36 g/mol

- Structure: The compound features a D-tartaric acid backbone with two benzyl substituents, contributing to its chirality and reactivity.

Synthesis Methods

The synthesis of (-)-N,N'-Dibenzyl-D-tartaric diamide typically involves:

- Starting Materials: Tartaric acid and benzylamine.

- Reaction Conditions: Conducted in organic solvents like dichloromethane or toluene under reflux.

- Catalysts: Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the amide bond.

The biological activity of (-)-N,N'-Dibenzyl-D-tartaric diamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, influencing biochemical pathways through:

- Hydrogen Bonding: Facilitates interactions with active sites of enzymes.

- Hydrophobic Interactions: Enhances binding affinity to non-polar regions of proteins.

Biological Activities

Research indicates that (-)-N,N'-Dibenzyl-D-tartaric diamide exhibits several notable biological activities:

1. Enzyme Inhibition

The compound has been investigated for its potential role in inhibiting specific enzymes, which can be pivotal in drug development. For instance, it may act as a competitive inhibitor for certain enzyme classes, impacting metabolic pathways.

2. Antimicrobial Properties

Studies have shown that derivatives of tartaric acid, including diamides, can possess antimicrobial properties. While specific data on (-)-N,N'-Dibenzyl-D-tartaric diamide is limited, its structural analogs have demonstrated activity against various pathogens .

3. Chiral Auxiliary in Asymmetric Synthesis

Due to its chirality, (-)-N,N'-Dibenzyl-D-tartaric diamide is utilized as a chiral auxiliary in asymmetric synthesis processes. This application is crucial in the pharmaceutical industry for producing enantiomerically pure compounds, which are often required for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of (-)-N,N'-Dibenzyl-D-tartaric diamide:

Q & A

Q. How is (-)-N,N'-Dibenzyl-D-tartaric diamide synthesized, and what reaction conditions are optimal?

(-)-N,N'-Dibenzyl-D-tartaric diamide is synthesized via the reaction of dibenzoyltartaric acid with benzylamine. The process involves coupling under anhydrous conditions, typically using a base such as triethylamine to facilitate amide bond formation. The product is isolated through crystallization or filtration, followed by purification via recrystallization in organic solvents like ethyl acetate or methanol. This method ensures high enantiomeric purity, critical for chiral applications .

Q. What analytical techniques are employed to characterize (-)-N,N'-Dibenzyl-D-tartaric diamide?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and monitor reaction progress.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration in crystalline forms. These techniques are standard for verifying structural integrity and purity in chiral diamides .

Advanced Research Questions

Q. What is the inhibitory activity of (-)-N,N'-Dibenzyl-D-tartaric diamide against β-secretase (BACE-1), and how does it compare to other inhibitors?

The compound exhibits an IC₅₀ of 85.3 μM against BACE-1, as determined by enzyme inhibition assays. Comparative analysis with structurally similar inhibitors (e.g., S450588, IC₅₀ = 51.6 μM) highlights the role of steric bulk and hydrogen-bonding capacity in inhibitory efficiency. Discrepancies in activity are analyzed using consensus scoring and principal component analysis (PCA) to identify pharmacophoric features critical for binding .

Q. How can (-)-N,N'-Dibenzyl-D-tartaric diamide be applied in designing metal coordination complexes?

Diamides with flexible spacers (e.g., -(CH₂)ₙ-) are used to construct uranyl (UO₂²⁺) complexes, where the ligand adopts κ²-bidentate or bridging modes depending on spacer length. For instance, shorter spacers (n = 1-2) favor monometallic complexes, while longer chains (n = 5-6) form helical polymers. These structures are characterized via single-crystal X-ray diffraction , Raman spectroscopy , and DFT calculations to assess bonding and stability .

Methodological Considerations

- Handling Data Contradictions : Discrepancies in inhibitory activity (e.g., IC₅₀ values) are resolved by validating assay conditions (pH, temperature) and employing molecular docking to probe binding site interactions.

- Synthetic Optimization : Reaction yields are improved by controlling stoichiometry, solvent polarity (e.g., dichloromethane vs. methanol), and catalyst selection (e.g., DBU for Michael additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.